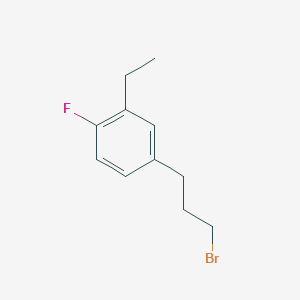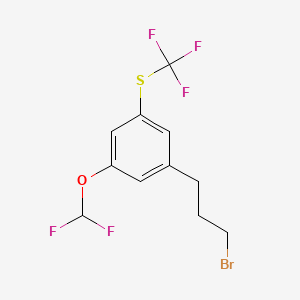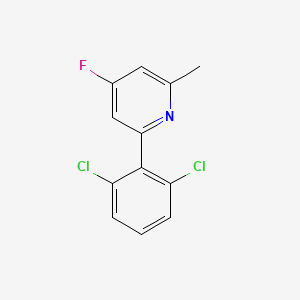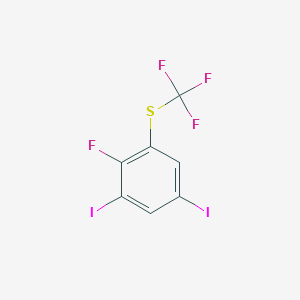
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene is an organofluorine compound with the molecular formula C7H2F4I2S It is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene typically involves the introduction of iodine and fluorine atoms onto a benzene ring, followed by the addition of a trifluoromethylthio group. One common method involves the use of halogenation reactions, where iodine and fluorine are introduced using reagents such as iodine monochloride (ICl) and fluorine gas (F2). The trifluoromethylthio group can be added using trifluoromethylthiolating agents like trifluoromethylthiol chloride (CF3SCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the halogenation and trifluoromethylthiolation processes.
化学反应分析
Types of Reactions
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used to replace iodine or fluorine atoms.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
科学研究应用
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated and fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways in biological systems. The presence of iodine, fluorine, and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene
- 1,5-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene
- 1,5-Diiodo-2-fluoro-3-(trifluoromethyl)benzene
Uniqueness
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene is unique due to its specific arrangement of iodine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
属性
分子式 |
C7H2F4I2S |
|---|---|
分子量 |
447.96 g/mol |
IUPAC 名称 |
2-fluoro-1,5-diiodo-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-6-4(13)1-3(12)2-5(6)14-7(9,10)11/h1-2H |
InChI 键 |
PYTNOHMBDCGNST-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1SC(F)(F)F)F)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


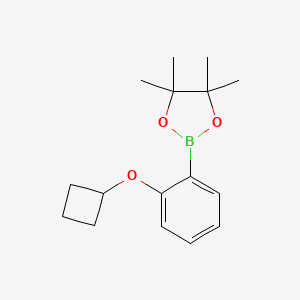
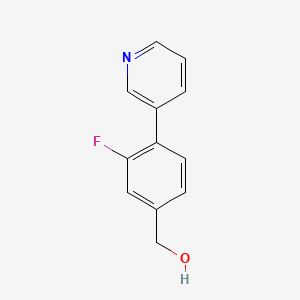
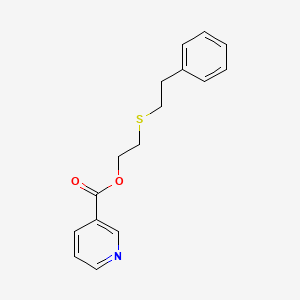
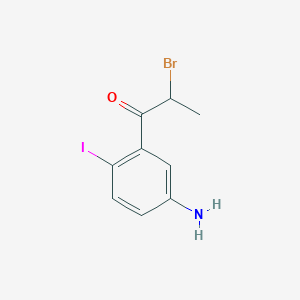

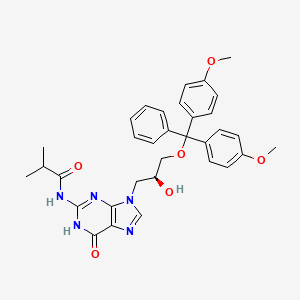
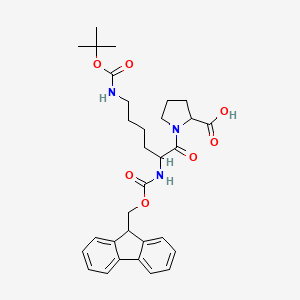
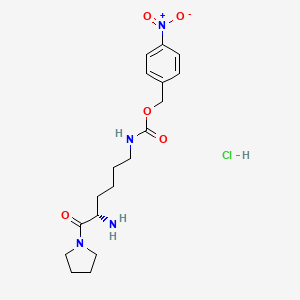

![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)
